2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Overview
Description
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one is the Src Homology 2 (SH2) domain-containing phosphatase 2 (SHP2) . SHP2 plays a crucial role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma viral oncogene homolog (KRAS) mutation-driven cancers .
Mode of Action
This compound interacts with its target, SHP2, to interfere with its function . This interaction results in changes in the activity of RTK, NF-1, and KRAS, which are key players in the development and progression of certain types of cancer .
Biochemical Pathways
The compound affects the pathways involving RTK, NF-1, and KRAS . By inhibiting SHP2, it disrupts these pathways, leading to downstream effects that can potentially halt the growth and spread of cancer cells .
Pharmacokinetics
The pharmacokinetics of 2-Amino-1-(6-oxa-2-azaspiro[4As a small molecule drug, it is expected to have certain adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on SHP2 . This inhibition disrupts the activity of RTK, NF-1, and KRAS, potentially leading to a reduction in cancer cell growth and spread .
Biochemical Analysis
Biochemical Properties
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways . The compound binds to the SHP2 protein, altering its conformation and inhibiting its activity, which can modulate downstream signaling pathways.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting SHP2, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival . This can lead to changes in gene expression and metabolic activity, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As an allosteric inhibitor of SHP2, the compound binds to a specific site on the protein, causing a conformational change that inhibits its activity . This inhibition can prevent the activation of downstream signaling pathways, leading to changes in gene expression and cellular responses.
Properties
IUPAC Name |
2-amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-7-9(13)12-5-4-10(8-12)3-1-2-6-14-10/h1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYFOBJMPVZVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(C2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.